molecular formula C9H10BrN3 B1288801 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine CAS No. 212268-15-0

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine

Cat. No.: B1288801
CAS No.: 212268-15-0
M. Wt: 240.1 g/mol
InChI Key: JNXOWVWCTOFBPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine typically involves the bromination of 2,3-dimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position on the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine (CAS Number: 212268-15-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrN3C_9H_{10}BrN_3. The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the imidazo-pyridine ring. Its structural representation can be summarized as follows:

PropertyValue
Molecular Weight240.1 g/mol
Purity96% - 97%
SMILESCc1nc2c(N)cc(Br)cn2c1C
InChI KeyJNXOWVWCTOFBPU-UHFFFAOYAP

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various compounds for their inhibitory effects on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in breast cancer cell lines. Compounds derived from this class exhibited significant cytotoxicity against both AU-565 and MDA-MB-231 cell lines.

  • Key Findings:
    • Compound 9d showed an IC50_{50} of 1.54 µM against AU-565, outperforming Lapatinib (IC50_{50} = 0.48 µM ).
    • For MDA-MB-231 cells, compounds 9d and 11c had IC50_{50} values of 2.67 µM and 1.75 µM , respectively, compared to Lapatinib's 9.29 µM .

The mechanism by which these compounds exert their effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies indicate that these compounds interact with critical residues in the active sites of EGFR and HER2, suggesting a competitive inhibition model.

Study on Quinazoline Derivatives

A comprehensive study conducted by researchers synthesized several quinazoline derivatives based on the imidazo-pyridine scaffold. The study assessed their activity against various cancer cell lines and explored their pharmacokinetic properties through ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

Compound IDCell LineIC50_{50} (µM)Comparison DrugComparison IC50_{50} (µM)
9dAU-5651.54Lapatinib0.48
11cMDA-MB-2311.75Lapatinib9.29
13aHepG217.51Sorafenib19.33
14cHCT-11610.40Sorafenib6.82

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via cyclocondensation of 5-bromo-2,3-diaminopyridine with α-haloketones or chloroacetaldehyde under reflux in ethanol with NaHCO₃, yielding ~65% . Alternative routes include using ethyl bromopyruvate as a carbonyl precursor . Key factors affecting yield:

  • Temperature : Higher temperatures (reflux) accelerate cyclization but may increase side reactions.
  • Base selection : NaHCO₃ minimizes acid degradation of intermediates .
  • Halogen source : Bromine stoichiometry (e.g., 2 equivalents) ensures complete bromination while avoiding polybrominated byproducts .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

  • X-ray crystallography : Reveals planar imidazo[1,2-a]pyridine cores (r.m.s. deviation <0.024 Å) and pyramidal amine groups. Three independent molecules in the asymmetric unit form N–H⋯N hydrogen-bonded layers .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry; amine protons appear as broad singlets (δ ~5.2 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 242.97 for C₇H₆BrN₃) .

Q. What are the key challenges in achieving regioselective bromination during synthesis, and how can side products be minimized?

Advanced Research Question
Bromination at the 6-position competes with 3- or 8-position substitution due to electron-rich aromatic systems. Strategies:

  • Controlled stoichiometry : Using 1 equivalent of Br₂ at 0°C reduces dibromination (e.g., 8b > 6-Br6b in ) .
  • Protecting groups : Temporary protection of the amine (-NH₂) prevents undesired N-bromination .
  • TLC monitoring : Early termination of reactions prevents over-bromination .

Q. How does the crystal structure inform the compound’s hydrogen-bonding interactions and stability?

Advanced Research Question
The asymmetric unit contains three molecules linked via N–H⋯N bonds (2.89–3.01 Å). Two molecules donate one H-bond, while the third donates two, creating a layered network. This H-bonding stabilizes the crystal lattice and may influence solubility and melting point .

Q. What computational methods are employed to predict reactivity or optimize synthesis conditions?

Advanced Research Question
Quantum chemical reaction path searches (e.g., DFT) model transition states for cyclocondensation. ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . For example, ethanol’s polarity enhances intermediate solubility, as predicted by COSMO-RS simulations .

Q. What pharmacological applications are associated with this compound, and how does its structure-activity relationship (SAR) guide derivatization?

Advanced Research Question
The compound is a CDK2 inhibitor scaffold. SAR studies show:

  • Bromine at C6 : Enhances binding to kinase ATP pockets via hydrophobic interactions .
  • Methyl groups at C2/C3 : Improve metabolic stability by reducing oxidative degradation .
    Derivatives with carboxylate esters (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) exhibit antiviral activity .

Q. What alternative strategies exist for introducing the amino group at the 8-position?

Advanced Research Question
Post-synthetic modification via Buchwald-Hartwig amination or reductive amination of a nitro precursor is feasible but less efficient than direct synthesis. Direct cyclization with 5-bromo-2,3-diaminopyridine avoids multi-step routes .

Q. How do substituents at C2 and C3 influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
Methyl groups at C2/C3 sterically hinder Suzuki-Miyaura coupling at C6. Computational models (VASP) suggest that bulkier substituents reduce Pd catalyst accessibility. Optimized conditions use Pd(OAc)₂/XPhos in toluene at 110°C .

Q. How are data contradictions in spectral or crystallographic analyses resolved?

Advanced Research Question
Discrepancies in refinement (e.g., residual electron density near Br atoms in ) are addressed via:

  • Restraints : Distance restraints for N–H bonds (0.88 ± 0.01 Å) .
  • Twinned crystals : Data integration with CrysAlisPro software corrects for twinning .

Q. What green chemistry approaches are applicable to its synthesis?

Advanced Research Question

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., uses 10 min at 0°C) .
  • Solvent selection : Ethanol (renewable) replaces DMF or DMSO .

Properties

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(10)3-8(11)9(13)12-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXOWVWCTOFBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617280
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-15-0
Record name 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,3-diamino-5-bromopyridine (4.0 g, 21.29 mmol) and 3-bromo-2-butanone (3.7 g, 24.48 mmol) in ethanol (40 ml) was refluxed overnight. After cooling to room temperature, the crystalline product was filtered and washed with ethanol and ether. The crystals were dissolved in methylene chloride and neutralized by aqueous NaHCO3. The organic layer was separated, dried over Na2SO4 and evaporated in vacuo. Yield 2.3 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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